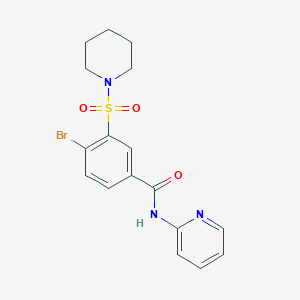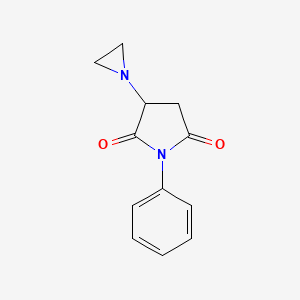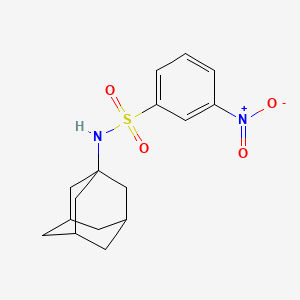
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide, also known as BPIP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. BPIP is a potent and selective inhibitor of the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, learning, and memory.
Mécanisme D'action
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide acts as a selective inhibitor of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular signaling pathways. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to a decrease in the release of neurotransmitters and a decrease in the activity of intracellular signaling pathways.
Biochemical and Physiological Effects:
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have a variety of biochemical and physiological effects. In animal models, 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the preservation of cognitive function. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has also been shown to have analgesic effects, reducing pain perception in animal models of pain. In addition, 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the sigma-1 receptor, making it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide is also relatively easy to synthesize, making it readily available for use in research. However, 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has some limitations for use in lab experiments. It has poor solubility in water, making it difficult to administer to animals in vivo. In addition, 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has a short half-life, requiring frequent dosing to maintain its effects.
Orientations Futures
There are several future directions for research on 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide. One area of research is the investigation of the role of the sigma-1 receptor in various physiological processes, including pain perception, learning, and memory. Another area of research is the development of more potent and selective inhibitors of the sigma-1 receptor, which could have potential therapeutic applications in the treatment of neurodegenerative diseases and pain. Finally, the development of novel formulations of 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide with improved solubility and longer half-life could enhance its potential for use in vivo.
Méthodes De Synthèse
The synthesis of 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide involves a series of chemical reactions that require expertise in organic chemistry. The first step in the synthesis is the preparation of 4-bromo-3-nitrobenzoic acid, which is then reduced to 4-bromo-3-aminobenzoic acid. The amino group of the 4-bromo-3-aminobenzoic acid is then protected with a tert-butyloxycarbonyl (Boc) group, and the resulting compound is coupled with 2-pyridinecarboxylic acid. The Boc group is then removed, and the resulting compound is treated with piperidine and sulfonyl chloride to yield 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide.
Applications De Recherche Scientifique
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been studied extensively in the field of neuroscience due to its ability to inhibit the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of physiological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular signaling pathways. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has also been shown to have analgesic effects in animal models of pain.
Propriétés
IUPAC Name |
4-bromo-3-piperidin-1-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c18-14-8-7-13(17(22)20-16-6-2-3-9-19-16)12-15(14)25(23,24)21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPOEAXDFJSNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(1-piperidinylsulfonyl)-N-(2-pyridinyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5064099.png)
![8-chloro-N-(1-methylethylidene)-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-amine](/img/structure/B5064105.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]propanamide](/img/structure/B5064113.png)
![N-(2-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5064121.png)
![5-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B5064126.png)
![3-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5064127.png)

![2-[4-(4-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B5064141.png)
![ethyl 4-(4-methoxybenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B5064143.png)
![4-[3-({1-[(1-methylcyclohexyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5064150.png)
![3-[(4-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5064153.png)

![4-ethyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5064168.png)
